1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarbothioamide;phosphoric acid
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Overview
Description
1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarbothioamide;phosphoric acid is a complex organic compound that features imidazole rings, phenyl groups, and thioamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarbothioamide typically involves multi-step organic reactions. One common approach is the condensation of 4-(4,5-dihydro-1H-imidazol-2-yl)aniline with terephthaloyl chloride under controlled conditions to form the desired thioamide linkage. The reaction is usually carried out in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarbothioamide undergoes various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thioamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with halogens or nitro groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarbothioamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities due to the presence of imidazole rings.
Medicine: Potential use in drug development for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism by which 1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarbothioamide exerts its effects involves interactions with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- N,N′-Bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-2-nitroterephthalanilide .
- 1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene .
Uniqueness
1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarbothioamide is unique due to its combination of imidazole rings and thioamide functionalities, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
5374-53-8 |
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Molecular Formula |
C26H27N6O4PS2 |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,4-dicarbothioamide;phosphoric acid |
InChI |
InChI=1S/C26H24N6S2.H3O4P/c33-25(31-21-9-5-17(6-10-21)23-27-13-14-28-23)19-1-2-20(4-3-19)26(34)32-22-11-7-18(8-12-22)24-29-15-16-30-24;1-5(2,3)4/h1-12H,13-16H2,(H,27,28)(H,29,30)(H,31,33)(H,32,34);(H3,1,2,3,4) |
InChI Key |
NONBPUIDQOGQKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC=C(C=C2)NC(=S)C3=CC=C(C=C3)C(=S)NC4=CC=C(C=C4)C5=NCCN5.OP(=O)(O)O |
Origin of Product |
United States |
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